N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide
Description
N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide is a complex organic compound that features a unique combination of fluorinated indene, oxetane, and triazole moieties
Properties
IUPAC Name |
N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-17(9-24-10-17)8-22-7-15(20-21-22)16(23)19-14-6-5-11-12(14)3-2-4-13(11)18/h2-4,7,14H,5-6,8-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWKEXAZHKVIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)NC3CCC4=C3C=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 4-fluoro-2,3-dihydro-1H-indene, can be synthesized via the hydrogenation of 4-fluoroindene under catalytic conditions.
Oxetane Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction, where a suitable oxetane precursor reacts with the indene derivative.
Triazole Formation: The triazole ring is formed via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Amide Bond Formation: The final step involves coupling the triazole derivative with a carboxylic acid or its derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, using agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the triazole or carboxamide groups.
Substitution: Substituted indene derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Biology and Medicine
Drug Development: The compound’s triazole and fluorinated indene moieties are of interest in designing new pharmaceuticals, particularly for their potential anti-inflammatory and anticancer activities.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated indene and triazole rings can enhance binding affinity and selectivity, while the oxetane moiety can improve metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the oxetane moiety, potentially altering its biological activity and stability.
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide: Substitution of fluorine with chlorine can affect its electronic properties and reactivity.
N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]imidazole-4-carboxamide: Replacement of the triazole ring with an imidazole ring can influence its binding interactions and pharmacokinetics.
Uniqueness
N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide stands out due to its combination of a fluorinated indene, oxetane, and triazole moieties, which collectively contribute to its unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
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